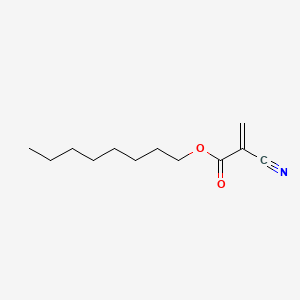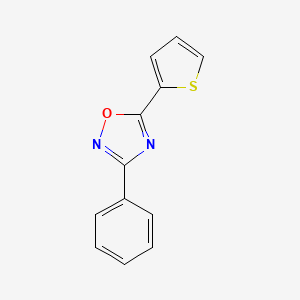
Ocrilate
Descripción general
Descripción
ACRÍLATO es un compuesto que pertenece a la familia de los acrilatos, que son ésteres, sales y bases conjugadas del ácido acrílico. Los acrilatos se caracterizan por la presencia de grupos vinílicos, que son dos átomos de carbono unidos por un doble enlace y directamente unidos al carbono carbonílico del grupo éster. Esta naturaleza bifuncional hace que los acrilatos sean altamente versátiles y útiles en diversas aplicaciones, incluidas las reacciones de polimerización y funcionalización .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: ACRÍLATO se puede sintetizar mediante la esterificación del ácido acrílico con el alcohol correspondiente. La reacción generalmente implica el uso de catalizadores ácidos y se lleva a cabo a temperaturas elevadas. Por ejemplo, la reacción con alcoholes inferiores como metanol o etanol tiene lugar a 100–120 °C con catalizadores heterogéneos ácidos como los intercambiadores catiónicos. Para alcoholes superiores como butanol o 2-etilhexanol, se utiliza ácido sulfúrico como catalizador homogéneo .
Métodos de Producción Industrial: La producción industrial de ACRÍLATO implica procesos de esterificación a gran escala. Las condiciones de reacción se optimizan para lograr altos rendimientos y pureza. Los procesos de flujo continuo y la catálisis heterogénea a menudo se emplean para mejorar la eficiencia y reducir los costos de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones: ACRÍLATO experimenta diversas reacciones químicas, que incluyen:
Polimerización: El grupo vinílico en ACRÍLATO es altamente susceptible a la polimerización, lo que lleva a la formación de poliacrilatos.
Transesterificación: ACRÍLATO puede sufrir reacciones de transesterificación con otros alcoholes para formar diferentes ésteres acrílicos.
Adición de Michael: Como aceptor de Michael, ACRÍLATO puede participar en reacciones de adición de Michael con nucleófilos como aminas y tioles.
Reactivos y Condiciones Comunes:
Polimerización: Iniciada por radicales libres, a menudo utilizando iniciadores como peróxido de benzoílo o azobisisobutironitrilo (AIBN).
Transesterificación: Catalizada por ácidos o bases, generalmente bajo condiciones de reflujo.
Adición de Michael: Realizada en presencia de una base como trietilamina o hidróxido de sodio.
Productos Principales:
Poliacrilatos: Formados mediante polimerización, utilizados en revestimientos, adhesivos y materiales superabsorbentes.
Acrilatos Modificados: Resultantes de la transesterificación o la adición de Michael, utilizados en aplicaciones especializadas como dispositivos biomédicos.
Aplicaciones Científicas De Investigación
ACRÍLATO tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como monómero en la síntesis de diversos polímeros y copolímeros.
Biología: Empleo en el desarrollo de hidrogeles para ingeniería de tejidos y sistemas de liberación de fármacos.
Medicina: Utilizado en la formulación de adhesivos médicos y cementos óseos.
Industria: Aplicado en la producción de pinturas, revestimientos y adhesivos debido a sus excelentes propiedades formadoras de películas
Mecanismo De Acción
El mecanismo de acción de ACRÍLATO involucra su capacidad de sufrir reacciones de polimerización y funcionalización. El grupo vinílico en ACRÍLATO es altamente reactivo y puede formar enlaces covalentes con otras moléculas, lo que lleva a la formación de polímeros y copolímeros.
Comparación Con Compuestos Similares
ACRÍLATO es similar a otros acrilatos como el acrilato de metilo, el acrilato de etilo y el acrilato de butilo. tiene propiedades únicas que lo hacen adecuado para aplicaciones específicas:
Acrilato de Metilo: Tiene un peso molecular más bajo y se utiliza en la producción de poli (acrilato de metilo) con alta transparencia y flexibilidad.
Acrilato de Etilo: Ofrece mejor resistencia a la intemperie y se utiliza en aplicaciones exteriores como revestimientos y adhesivos.
Acrilato de Butilo: Proporciona una excelente resistencia al impacto y se utiliza en la producción de polímeros resistentes y duraderos
La combinación única de reactividad y versatilidad de ACRÍLATO lo convierte en un compuesto valioso en varios campos de la investigación y la industria.
Propiedades
IUPAC Name |
octyl 2-cyanoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-4-5-6-7-8-9-15-12(14)11(2)10-13/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQUGMLCZLGZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26877-34-9 | |
| Record name | Poly(octyl cyanoacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26877-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10217208 | |
| Record name | Octyl 2-cyanoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6701-17-3 | |
| Record name | Octyl 2-cyanoacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6701-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ocrylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006701173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ocrylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15086 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Octyl 2-cyanoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ocrilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C655P1XVG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(3,4-dimethylphenyl)-2-[[5-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1208441.png)

![METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE](/img/structure/B1208443.png)
![4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine](/img/structure/B1208445.png)



